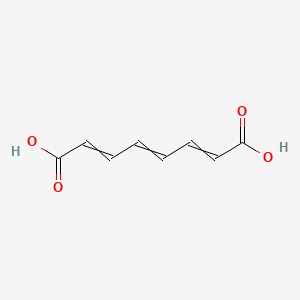
Octa-2,4,6-trienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,4,6-trienedioic acid is an organic compound characterized by a conjugated system of double bonds and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedioic acid typically involves the oxidation of octa-2,4,6-trienoic acid. This process can be catalyzed by cytochrome P450 monooxygenase enzymes, which facilitate the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA . The reaction conditions often include the presence of oxygen and specific cofactors required by the enzyme.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzymes and cofactors are available in sufficient quantities.
Chemical Reactions Analysis
Types of Reactions
Octa-2,4,6-trienedioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as sulfuric acid or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s interactions with enzymes and other biological molecules can be studied to understand its role in metabolic pathways.
Industry: Its unique chemical properties may make it useful in the production of polymers or other industrial materials.
Mechanism of Action
The mechanism by which octa-2,4,6-trienedioic acid exerts its effects involves its interaction with specific enzymes and molecular targets. For example, the conversion of octa-2,4,6-trienoic acid to octa-2,4,6-trienedioyl-CoA is catalyzed by cytochrome P450 monooxygenase enzymes . These enzymes facilitate the oxidation process by introducing oxygen atoms into the molecule, altering its structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Octa-2,4,6-trienoic acid: The precursor to octa-2,4,6-trienedioic acid, differing by the presence of only one carboxylic acid group.
Hexa-2,4-dienoic acid: A similar compound with fewer double bonds and carboxylic acid groups.
But-2-enoic acid: A simpler compound with a single double bond and one carboxylic acid group.
Uniqueness
This compound is unique due to its extended conjugated system and the presence of two carboxylic acid groups. This structure imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
CAS No. |
195073-49-5 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
octa-2,4,6-trienedioic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H,(H,9,10)(H,11,12) |
InChI Key |
NCJYJGFRLFKGBH-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















